5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its intricate structure and significant potential in medicinal chemistry. This compound features a pyridazinone core with multiple functional groups, including trifluoromethyl and piperazine moieties, which contribute to its biological activity. The molecular formula is C20H23F6N7O3, indicating a high degree of fluorination, which often enhances metabolic stability and bioactivity in pharmaceutical compounds .
The chemical reactivity of this compound is influenced by the presence of various functional groups. The piperazine ring can undergo nucleophilic substitutions and can be involved in reactions typical for amines. The trifluoromethyl groups are known to enhance lipophilicity and can participate in electrophilic aromatic substitution reactions. Additionally, the keto group (3-oxo) can engage in condensation reactions or serve as a site for further derivatization, potentially leading to new analogs with varied biological properties .
This compound exhibits notable biological activity, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells, especially those with existing DNA repair deficiencies. This mechanism positions the compound as a candidate for cancer therapeutics, particularly in combination therapies aimed at enhancing the efficacy of DNA-damaging agents .
The synthesis of 5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves several steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity .
Due to its biological activity as a PARP inhibitor, this compound has potential applications in oncology, particularly for treating cancers that are sensitive to DNA repair inhibition. It may also find use in research settings for studying DNA repair mechanisms and developing new therapeutic strategies against resistant cancer types . Furthermore, its unique structure may inspire new derivatives with enhanced properties.
Interaction studies have shown that this compound effectively binds to PARP enzymes, leading to significant inhibition of their activity. These studies typically utilize biochemical assays to evaluate binding affinity and inhibition potency. Additionally, cellular assays are employed to assess the compound's effects on cell viability and proliferation in cancer cell lines compared to normal cell lines, providing insights into its selectivity and therapeutic window .
Several compounds share structural similarities with 5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one. These include:
| Compound Name | Structure Type | Mechanism of Action | Clinical Use |
|---|---|---|---|
| 5-{...} | Pyridazinone derivative | PARP inhibition | Investigational |
| Atamparib | Pyridazinone derivative | PARP inhibition | Investigational |
| Olaparib | Benzamide derivative | PARP inhibition | Ovarian cancer |
| Niraparib | Benzamide derivative | PARP inhibition | Ovarian cancer |
This comparison highlights the unique trifluoromethylated piperazine component of 5-{...}, which may confer distinct pharmacological properties compared to its analogs .
The 2,3-dihydropyridazin-3-one core serves as the foundational scaffold for this compound. Its synthesis typically begins with the cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For example, 2-acetylindole-3-carboxylic acid has been cyclized with hydrazine hydrate in ethanol under reflux to form pyridazinoindolones, a strategy adaptable to simpler pyridazinones. A critical modification involves introducing the 4-(trifluoromethyl) substituent, achieved via nucleophilic trifluoromethylation or by employing pre-functionalized building blocks.
Recent advancements highlight the use of ethyl 3-bromoacetate in acetone under reflux with potassium carbonate to alkylate 6-substituted-3(2H)-pyridazinones, yielding ester intermediates that are subsequently hydrolyzed and functionalized. For instance, ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate was synthesized in 69% yield, characterized by $$ ^1\text{H} $$-NMR and elemental analysis. This approach can be extended to introduce the 4-(trifluoromethyl) group by substituting the phenyl moiety with a trifluoromethyl-containing aryl precursor.
Table 1: Optimization of Pyridazinone Core Synthesis
The integration of 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine into the target compound relies on regioselective nucleophilic aromatic substitution. A validated method involves reacting 2-chloro-5-(trifluoromethyl)pyrimidine with piperazine in aqueous potassium carbonate at 35–65°C, achieving yields up to 88%. This reaction exploits the electron-deficient nature of the pyrimidine ring, where the chlorine at position 2 is displaced by the piperazine nitrogen.
Catalyst-tuning is critical to avoid over-alkylation. For example, employing TMPMgCl·LiCl as a base ensures selective mono-functionalization of the piperazine. Additionally, the use of polar aprotic solvents like DMF enhances reaction rates, while stoichiometric control (1:1 molar ratio of pyrimidine to piperazine) minimizes di-substituted byproducts.
Table 2: Piperazine-Pyrimidine Coupling Conditions
| Pyrimidine Derivative | Base/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Chloro-5-CF$$_3$$-pyrimidine | K$$2$$CO$$3$$/H$$_2$$O | 65 | 88 |
| 2-Chloro-5-CF$$_3$$-pyrimidine | TMPMgCl·LiCl/DMF | 25 | 72 |
The (2S)-configured propoxy-amino sidechain necessitates enantioselective synthesis. A practical route involves the Mitsunobu reaction between (S)-1-aminopropan-2-ol and a ketone intermediate, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the hydroxyl-bearing carbon. Alternatively, asymmetric hydrogenation of a prochiral enamine precursor with a chiral ruthenium catalyst (e.g., Noyori-type) affords the desired (S)-amine with >95% enantiomeric excess (ee).
Critical to this step is the protection of the amino group during subsequent propoxylation. For instance, tert-butoxycarbonyl (Boc) protection allows alkylation of the secondary alcohol with 3-bromopropiophenone, followed by deprotection under acidic conditions.
Table 3: Enantioselective Synthesis of (S)-Propoxy-Amine
| Method | Reagents/Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | (S)-1-Aminopropan-2-ol, DEAD, PPh$$_3$$ | 98 | 85 |
| Asymmetric Hydrogenation | [Ru((R)-BINAP)]Cl$$2$$, H$$2$$ | 96 | 78 |